REACTION_CXSMILES
|
C(O[C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=2)([OH:14])[CH2:9]1)=O)(C)(C)C.C=O>C(O)=O>[Br:21][C:18]1[CH:17]=[CH:16][C:15]([C:10]2([OH:14])[CH2:11][CH2:12][CH2:13][N:8]([CH3:6])[CH2:9]2)=[CH:20][CH:19]=1
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Name
|
3-(4-bromo-phenyl)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester
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Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1)(O)C1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
WASH
|
Details
|
was washed with methanol (200 mL)
|
Type
|
WASH
|
Details
|
eluted with 2N ammonia in methanol (200 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CN(CCC1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 978 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |